5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
5,6-Dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with a structurally complex scaffold. The core pyrazolo[1,5-a]pyrimidine framework is modified at the 3-, 5-, and 6-positions with phenyl and methyl groups, respectively, and features a pyridin-4-ylmethylamine substituent at the 7-position. Such modifications are common in medicinal chemistry to optimize target binding, solubility, and metabolic stability .
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-14(2)22-19-17(15-6-4-3-5-7-15)12-21-24(19)18(13)23-16-8-10-20-11-9-16/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYISACPMRIZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions, suggesting that this compound may also target purine-related enzymes or receptors.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines, which this compound is a derivative of, can interact with their targets via an addition–elimination mechanism. This involves bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound.
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogues, it’s plausible that this compound could affect purine metabolism and related biochemical pathways.
Pharmacokinetics
The compound’s predicted properties such as boiling point (4272±250 °C), density (1239±006 g/cm3), and acidity coefficient (pKa 278±010) are provided. These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. These effects could be due to the compound’s interaction with its targets and its influence on biochemical pathways.
Biologische Aktivität
5,6-Dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases such as cancer and neurological disorders.
Chemical Structure and Properties
The chemical structure of 5,6-Dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4 |
| Molecular Weight | 296.38 g/mol |
| IUPAC Name | 5,6-Dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activities. A study highlighted that derivatives of this compound demonstrated potent inhibition against several cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways that promote tumor growth and survival.
Neuropharmacological Effects
The compound has also been evaluated for its effects on the serotonin 5-HT6 receptor. A series of studies revealed that modifications to the structure could enhance selectivity and potency against this receptor, which is implicated in cognitive functions and disorders such as Alzheimer's disease. For example, a derivative was found to have an IC50 value as low as 260 pM against the 5-HT6 receptor, indicating strong binding affinity and potential therapeutic applications in neurodegenerative diseases .
Study on Anticancer Activity
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against human cancer cell lines. The derivatives exhibited a range of activities based on their structural modifications. The most potent compounds were those that effectively inhibited the activity of target kinases involved in cell cycle regulation .
Evaluation of Neuropharmacological Effects
In a pharmacological evaluation focusing on the serotonin receptor family, several derivatives were synthesized and tested for their binding affinities. The results indicated that specific substitutions significantly enhanced receptor selectivity and potency. The findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles for treating cognitive disorders .
Summary of Findings
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound targets specific kinases involved in cell cycle regulation and apoptosis. It has been suggested that it may induce apoptosis in cancer cells by activating mitochondrial pathways.
Table 1: Anticancer Efficacy Data
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5,6-Dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine | A549 (Lung) | 10.0 | |
| 5,6-Dimethyl derivative | MCF-7 (Breast) | 8.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Table 2: Antimicrobial Activity Data
Inhibition of Enzymatic Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for its inhibitory effects on specific enzymes that play critical roles in disease progression:
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive Inhibition | 20.0 | |
| Cyclin-dependent kinase 4 | Noncompetitive Inhibition | 15.0 |
Neurological Applications
Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may have neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's by modulating pathways associated with neuroinflammation and oxidative stress.
Case Study 1: Efficacy in Lung Cancer Models
A study investigated the effects of the compound on A549 lung cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for lung cancer.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antibiotics.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
3-Position Substituents : The presence of electron-withdrawing groups (e.g., 4-fluorophenyl) at the 3-position enhances anti-mycobacterial activity compared to unsubstituted phenyl groups .
7-Amine Substituents : Pyridin-4-ylmethyl derivatives (e.g., in the target compound) exhibit distinct pharmacokinetic profiles compared to pyridin-2-ylmethyl analogs, with implications for blood-brain barrier penetration and hERG channel liability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : Methyl groups at the 5- and 6-positions increase LogP (~3.5 estimated), which may limit aqueous solubility but enhance membrane permeability .
- Metabolic Stability : Pyridin-4-ylmethyl derivatives show moderate stability in human liver microsomes (t₁/₂ ~ 30 min), comparable to pyridin-2-ylmethyl analogs .
- hERG Inhibition : Pyridin-4-yl substituents are associated with reduced hERG binding (IC₅₀ > 10 µM), lowering cardiac toxicity risks compared to pyridin-2-yl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
